molecular formula C12H14N2O3 B14258975 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester CAS No. 371758-72-4

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester

Cat. No.: B14258975
CAS No.: 371758-72-4
M. Wt: 234.25 g/mol
InChI Key: XMLJPFNBJBCVJZ-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester (systematic name: 2-methylpropyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) is a pyrrolopyridine derivative characterized by a bicyclic heteroaromatic core fused with a lactam ring (2,3-dihydro-2-oxo group) and a 2-methylpropyl ester substituent at the 5-position . Its canonical SMILES representation is O=C(OCC(C)C)C1=CN=C2NC(=O)CC2=C1, reflecting the esterified carboxylic acid moiety and the lactam structure.

Properties

CAS No.

371758-72-4

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-methylpropyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-7(2)6-17-12(16)9-3-8-4-10(15)14-11(8)13-5-9/h3,5,7H,4,6H2,1-2H3,(H,13,14,15)

InChI Key

XMLJPFNBJBCVJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC2=C(NC(=O)C2)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at a temperature of around 50°C to obtain the desired ester compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction could produce a reduced form of the compound.

Scientific Research Applications

Unfortunately, the provided search results do not contain information specifically about the applications of "1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester." However, the search results do provide some information on 1H-pyrrolo[2,3-b]pyridine derivatives in general, and their potential applications, particularly in cancer therapy and other diseases.

General Information on 1H-Pyrrolo[2,3-b]pyridine Derivatives

1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated activity against Fibroblast Growth Factor Receptors (FGFRs) . Abnormal activation of the FGFR signaling pathway plays a key role in various types of tumors, making FGFRs an attractive target for cancer therapy . One study reports on a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against FGFR1, 2, and 3 . Compound 4h in that study showed particularly potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis, also significantly inhibiting the migration and invasion of 4T1 cells . The low molecular weight of 4h makes it an appealing lead compound for further optimization .

Other research indicates that 1H-pyrrolo[2,3-b]pyridine-5-carboxylate methyl ester derivatives have potential as antitumor drugs . These derivatives have shown selective inhibitory effects on K562, HepG2, and HT-29 cancer cells .

Furthermore, 1 H-pyrrolo[2,3-jb]pyridine compounds can act as inhibitors of SGK-1 kinase . Inhibition of SGK-1 kinase activity may be useful in treating disorders associated with SGK-1 activity . Such disorders include those mediated by aldosterone-induced Na+ retention in renal and cardiovascular disease, as well as damaging cell proliferation in renal disease caused by thrombin .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester involves its interaction with specific molecular targets. It primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis . By inhibiting these receptors, the compound can disrupt signaling pathways involved in cancer progression and other diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target: 2-Methylpropyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate C₁₂H₁₄N₂O₃ 234.25 (calculated) 2-methylpropyl ester, lactam High lipophilicity due to bulky ester; potential for slow hydrolysis .
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester C₉H₈N₂O₃ 176.18 Methyl ester, lactam Smaller ester group enhances solubility; CAS 849067-96-5 .
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid ethyl ester C₁₀H₉ClN₂O₂ 224.64 Ethyl ester, 4-chloro, lactam Chlorine substituent increases electronegativity; CAS 885500-55-0 .
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid (parent acid) C₈H₆N₂O₂ 162.15 Free carboxylic acid, lactam Lower lipophilicity; used as a synthetic intermediate .
Thieno[2,3-b]pyridine-5-carboxylic acid methyl ester (thiophene analog) C₂₃H₂₈N₂O₄S 428.54 Thiophene core, nitro and alkyl substituents Sulfur-containing analog; distinct electronic properties; CAS 106970-95-0 .
Key Observations:
  • Substituent Effects : Chlorination (e.g., 4-chloro derivative) enhances electrophilicity, which may influence binding affinity in biological targets . The absence of halogen substituents in the target compound suggests a neutral electronic profile.
  • Core Heterocycle Differences: Replacement of the pyrrole ring with thiophene (as in the thienopyridine analog) alters electronic density and reactivity, impacting applications in drug design .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various kinases and receptors involved in cancer and inflammatory diseases. This article focuses on the biological activity of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester , exploring its mechanisms of action, efficacy against specific targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[2,3-b]pyridine core with a carboxylic acid functional group and a methylpropyl ester moiety. Its molecular formula is C12H14N2O3C_{12}H_{14}N_2O_3, and it exhibits properties conducive to biological activity due to its ability to interact with various biological targets.

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine act primarily as inhibitors of fibroblast growth factor receptors (FGFRs) and TNIK (TRAF2 and NCK interacting kinase). These pathways are crucial in tumorigenesis and inflammation.

FGFR Inhibition

A study demonstrated that specific derivatives showed potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. The inhibition led to significant anti-proliferative effects on breast cancer cell lines (4T1), inducing apoptosis and inhibiting migration and invasion .

TNIK Inhibition

In another investigation, the pyrrolo[2,3-b]pyridine scaffold was found to inhibit TNIK with IC50 values lower than 1 nM. This inhibition correlated with reduced IL-2 secretion, suggesting potential applications in modulating immune responses .

Biological Activity Data

The following table summarizes the biological activities of various derivatives of 1H-Pyrrolo[2,3-b]pyridine:

CompoundTargetIC50 (nM)Effect on Cell Lines
4hFGFR17Inhibits proliferation of 4T1
FGFR29Induces apoptosis
FGFR325Inhibits migration
-TNIK<1Reduces IL-2 secretion

Case Study 1: Breast Cancer Treatment

In vitro studies using the 4T1 breast cancer cell line demonstrated that compound 4h not only inhibited cell proliferation but also induced apoptosis. Western blot analysis indicated down-regulation of MMP9 (matrix metalloproteinase 9) and up-regulation of TIMP2 (tissue inhibitor of metalloproteinases), suggesting a mechanism involving modulation of extracellular matrix turnover which is critical in cancer metastasis .

Case Study 2: Immune Modulation

The ability of certain derivatives to inhibit TNIK suggests their potential role in immune modulation. The concentration-dependent inhibition of IL-2 secretion indicates that these compounds could be explored for therapeutic strategies in autoimmune diseases or conditions characterized by excessive inflammatory responses .

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